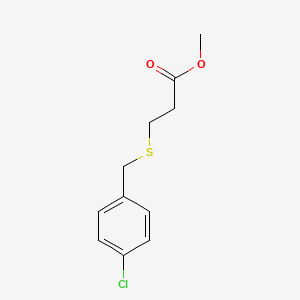

Methyl 3-(4-chlorobenzylthio)propionate

Description

Methyl 3-(4-chlorobenzylthio)propionate is an organosulfur compound characterized by a propionate ester backbone, a benzylthio group (C₆H₅CH₂S–), and a chlorine substituent at the para position of the benzyl ring. Its molecular formula is C₁₁H₁₃ClO₂S (inferred from analogs in and ), with structural features that influence its physicochemical properties and biological activity. This compound is of interest in medicinal and agrochemical research due to the synergistic effects of the thioether, ester, and halogen moieties .

Properties

CAS No. |

56788-07-9 |

|---|---|

Molecular Formula |

C11H13ClO2S |

Molecular Weight |

244.74 g/mol |

IUPAC Name |

methyl 3-[(4-chlorophenyl)methylsulfanyl]propanoate |

InChI |

InChI=1S/C11H13ClO2S/c1-14-11(13)6-7-15-8-9-2-4-10(12)5-3-9/h2-5H,6-8H2,1H3 |

InChI Key |

PQEOEDRNMAZCCC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCSCC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chlorobenzylthio)propionate typically involves the reaction of 4-chlorobenzyl chloride with methyl 3-mercaptopropionate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorobenzylthio)propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the chlorobenzylthio group to a benzylthio group using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Benzylthio derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Methyl 3-(4-chlorobenzylthio)propionate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorobenzylthio)propionate involves its interaction with specific molecular targets and pathways. The chlorobenzylthio group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzyme activities, disruption of cellular processes, and induction of cell death in certain biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Methyl 3-(benzylthio)propionate

- Activity : Lower antifungal activity compared to 4-chloro analogs, as para-substitution enhances target binding in benzenesulfonamide derivatives .

- Molecular Formula : C₁₁H₁₄O₂S ().

Methyl 3-(4-bromophenyl)propionate

- Structure : Bromine replaces chlorine at the para position.

- Properties: Heavier molecular weight (243.10 g/mol vs.

Methyl 3-(3-trifluoromethylbenzylthio)propionate

Variation in Sulfur-Containing Groups

Methyl 3-(methylthio)propionate

- Structure : Methylthio (–SCH₃) instead of benzylthio.

- Properties : Smaller molecular weight (134.19 g/mol, C₅H₁₀O₂S) and higher volatility. Used as a flavoring agent but lacks significant antifungal or insecticidal activity .

Methyl 3-(2-thienyl)propionate

Functional Group Modifications

Methyl 3-[4-(chlorosulfonyl)phenyl]propionate

- Structure : Chlorosulfonyl (–SO₂Cl) group at the para position.

Methyl 4-chloro-4-oxobutanoate

Antifungal Activity

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Feature |

|---|---|---|---|---|

| This compound | C₁₁H₁₃ClO₂S | ~228.7 | Soluble in organic solvents | Para-Cl enhances bioactivity |

| Methyl 3-(benzylthio)propionate | C₁₁H₁₄O₂S | 210.30 | Similar | Lacks Cl, lower activity |

| Methyl 3-(methylthio)propionate | C₅H₁₀O₂S | 134.19 | Highly soluble in ethanol | Volatile, flavoring use |

| Methyl 3-(4-bromophenyl)propionate | C₁₀H₁₁BrO₂ | 243.10 | Low polarity | Bromine’s steric effects |

Biological Activity

Methyl 3-(4-chlorobenzylthio)propionate is a compound that has garnered attention for its unique chemical structure and potential biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound features a chlorobenzylthio group, which significantly influences its chemical reactivity and biological activity. The presence of the chlorine atom enhances the compound's electrophilicity, allowing it to participate in various chemical reactions including oxidation, reduction, and nucleophilic substitution.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃ClO₂S |

| Molecular Weight | 270.76 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways .

A study highlighted the compound's efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antibiotics.

Anticancer Activity

The compound also shows promising anticancer activity. In vitro studies have demonstrated that it can induce cytotoxic effects in cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The cytotoxicity was assessed using the MTT assay, revealing that the compound was more effective against U-87 cells compared to MDA-MB-231 cells .

Table 2: Anticancer Activity Results

| Cell Line | IC₅₀ (µM) |

|---|---|

| U-87 | 15 |

| MDA-MB-231 | 30 |

The biological activity of this compound is attributed to its ability to form reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activities, disrupt cellular processes, and induce apoptosis in cancer cells. The chlorobenzylthio group plays a crucial role in these mechanisms by facilitating various chemical transformations .

Case Studies

Several case studies have explored the therapeutic potential of compounds similar to this compound. For example:

- Case Study on Antimicrobial Efficacy : A study conducted on a series of thioether derivatives demonstrated that modifications to the chlorobenzylthio group enhanced antimicrobial activity against specific pathogens, suggesting a structure-activity relationship that could be further exploited in drug development .

- Case Study on Anticancer Properties : Another investigation focused on the anticancer properties of similar compounds indicated that those with electron-withdrawing groups like chlorine exhibited stronger cytotoxic effects in glioblastoma models compared to their counterparts without such modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.